

Dermal Absorption of Linalyl Propionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linalyl propionate*

Cat. No.: B093896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the dermal absorption of **linalyl propionate**, a common fragrance ingredient. Due to the limited availability of direct experimental data for **linalyl propionate**, this document synthesizes information from in silico predictions, data on structurally related compounds (read-across analogues), and established standardized testing protocols. The guide details the metabolic fate of **linalyl propionate** in the skin, presents available quantitative data in a structured format, and outlines the standard experimental methodologies for assessing dermal absorption. Visual representations of the metabolic pathway and experimental workflows are included to facilitate comprehension. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Linalyl propionate (CAS No. 144-39-8) is a monoterpenoid ester widely used as a fragrance ingredient in cosmetics and other consumer products. Understanding its potential for dermal absorption is crucial for evaluating its systemic exposure and ensuring consumer safety. This guide reviews the key aspects of **linalyl propionate**'s interaction with the skin, from its initial penetration to its metabolic transformation.

Physicochemical Properties

The dermal absorption of a substance is influenced by its physicochemical properties. Key parameters for **linalyl propionate** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₃ H ₂₂ O ₂
Molecular Weight	210.32 g/mol
Log P (Octanol/Water Partition Coefficient)	4.9
Boiling Point	223°C
Water Solubility	8.72 mg/L (Predicted)

Quantitative Dermal Absorption Data

Direct experimental data on the dermal absorption of **linalyl propionate** is limited. The primary available value is a predicted absorption rate from an in silico model. Data from read-across analogues, such as linalyl acetate and linalool, provide additional context.

Table 1: Dermal Absorption Data for **Linalyl Propionate**

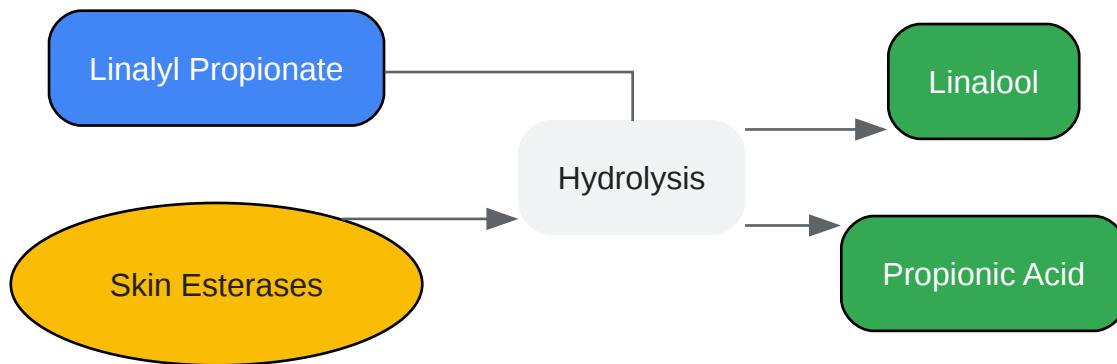

Parameter	Value	Method	Source
Predicted Dermal Penetration	80%	In silico (RIFM Skin Absorption Model)	RIFM Safety Assessment[1]
Estimated Consumer Dermal Systemic Exposure	0.05 mg/kg bw/day	-	NICNAS Assessment[2]

Table 2: Dermal Absorption Data for Read-Across Analogues

Compound	Parameter	Value	Vehicle	Method	Source
Linalyl Acetate	Dermal Permeability Constant	0.0746 cm/hour	Not Specified	Not Specified	Galleria Chemica[2]
Linalool	Absorbed Dose (Unoccluded)	1.84%	Dipropylene Glycol (DPG)	In vitro (Human Epidermal Membranes)	PubMed[3]
Absorbed Dose (Unoccluded)	4.08%	Ethanol/Water (70/30 v/v)	In vitro (Human Epidermal Membranes)		PubMed[3]
Absorbed Dose (Occluded)	5.9%	Diethyl Phthalate (DEP)	In vitro (Human Epidermal Membranes)		PubMed[3]
Absorbed Dose (Occluded)	14.7%	Ethanol/Water (70/30 v/v)	In vitro (Human Epidermal Membranes)		PubMed[3]

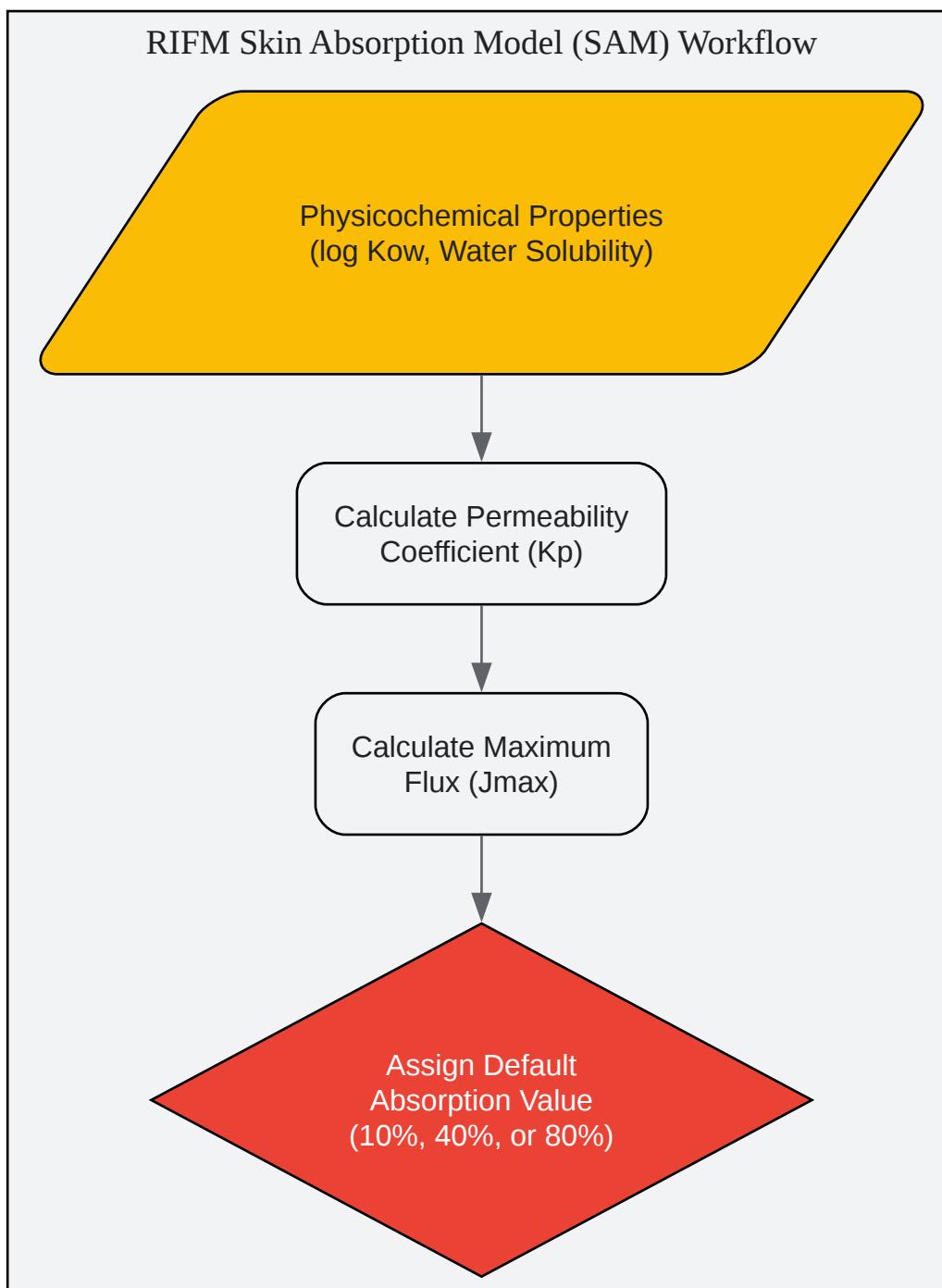
Metabolism in the Skin

Linalyl propionate is expected to undergo hydrolysis in the skin, catalyzed by esterases, to form linalool and propionic acid.[4] This metabolic step is a critical consideration in assessing the systemic exposure to the parent compound and its metabolites.

[Click to download full resolution via product page](#)

Metabolic pathway of **linalyl propionate** in the skin.

Experimental Protocols


While specific experimental protocols for **linalyl propionate** are not publicly available, standardized methods for assessing dermal absorption are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

In Silico Modeling: RIFM Skin Absorption Model (SAM)

The 80% dermal absorption value for **linalyl propionate** was derived using the RIFM Skin Absorption Model (SAM).^[1] This is a conservative, in silico tool used when experimental data are lacking.^{[5][6][7]}

The SAM methodology involves:

- Data Input: The model uses the octanol/water partition coefficient (log Kow) and water solubility of the substance.^{[5][7]}
- Calculation of Maximum Flux (Jmax): These physicochemical properties are used to calculate the permeability coefficient (Kp) and subsequently the maximum flux (Jmax) of the substance across the skin.^{[5][7][8]}
- Assignment of Absorption Value: Based on the calculated Jmax, the substance is assigned to one of three default absorption categories: 10%, 40%, or 80%.^{[5][7][8]}

[Click to download full resolution via product page](#)


Workflow of the RIFM Skin Absorption Model (SAM).

In Vitro Dermal Absorption: OECD Test Guideline 428

The in vitro method for assessing skin absorption is described in OECD Test Guideline 428.[\[1\]](#) [\[9\]](#)[\[10\]](#)[\[11\]](#) This method utilizes excised human or animal skin in a diffusion cell apparatus.

Key Methodological Steps:

- Apparatus: A static or flow-through diffusion cell (e.g., Franz cell) is used.[\[12\]](#)[\[13\]](#) This consists of a donor chamber, where the test substance is applied, and a receptor chamber, containing a fluid that mimics physiological conditions, separated by the skin sample.[\[9\]](#)[\[12\]](#)
- Skin Preparation: Viable, intact skin (epidermis or split-thickness skin) from human or animal sources is mounted in the diffusion cell.[\[10\]](#)[\[12\]](#) Skin integrity is verified before the experiment.[\[14\]](#)
- Test Substance Application: The test substance is applied to the surface of the skin in the donor chamber, typically at a dose relevant to human exposure (e.g., up to 10 $\mu\text{l}/\text{cm}^2$ for liquids).[\[10\]](#)
- Experimental Conditions: The temperature is maintained at a constant 32°C to simulate skin surface temperature.[\[12\]](#) The study duration is typically 24 hours.[\[10\]](#)
- Sample Analysis: At various time points, the receptor fluid is collected and analyzed for the presence of the test substance and its metabolites. At the end of the study, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the apparatus is quantified.
- Data Reporting: The results are expressed as the amount and percentage of the applied dose absorbed over time.

[Click to download full resolution via product page](#)

General workflow for an in vitro dermal absorption study.

In Vivo Dermal Absorption: OECD Test Guideline 427

The in vivo method, described in OECD Test Guideline 427, involves the application of a test substance to the skin of a living animal, typically a rat.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Key Methodological Steps:

- Animal Model: The rat is the most commonly used species.[\[15\]](#)[\[16\]](#)
- Test Substance Application: A known amount of the test substance, often radiolabelled for ease of detection, is applied to a clipped area of the animal's skin.[\[15\]](#)[\[16\]](#) The application site is often protected with a non-occlusive covering.
- Exposure Duration: The exposure period is chosen to be relevant to potential human exposure, typically ranging from 6 to 24 hours.[\[15\]](#)[\[16\]](#)
- Sample Collection: Over the course of the study, urine, feces, and expired air are collected to measure the amount of absorbed substance that is excreted. Blood samples may also be taken.
- Terminal Procedures: At the end of the study, the animal is euthanized. The amount of substance remaining at the application site, in the skin at the application site, and in various organs and tissues is determined.
- Data Analysis: The total absorption is calculated by summing the amounts of the substance found in the excreta, expired air, blood, and tissues (excluding the application site).

Signaling Pathways

Currently, there is no specific information available in the scientific literature describing signaling pathways directly involved in the dermal absorption of **linalyl propionate** or its metabolites. The primary mechanism of transport across the stratum corneum is believed to be passive diffusion. Following absorption, linalool, a metabolite of **linalyl propionate**, has been shown in in vitro studies to interact with estrogen and androgen receptors, though the in vivo relevance of this for dermal exposure is not fully established.[\[17\]](#)

Conclusion

The dermal absorption of **linalyl propionate** is estimated to be high, with an in silico model predicting 80% penetration. This is a conservative estimate used for safety assessments in the absence of direct experimental data. **Linalyl propionate** is readily metabolized in the skin via hydrolysis to linalool and propionic acid. While specific experimental studies on **linalyl propionate** are lacking, standardized in vitro and in vivo protocols (OECD 428 and 427, respectively) provide a robust framework for any future investigations. Data from read-across analogues like linalool indicate that the vehicle of application can significantly influence the extent of dermal absorption. For a more precise understanding of the dermal absorption profile of **linalyl propionate**, further experimental studies using these standardized methods are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. In vitro human skin absorption of linalool: Effects of vehicle composition, evaporation and occlusion on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. An in silico skin absorption model for fragrance materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. eurolab.net [eurolab.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]

- 12. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 13. researchgate.net [researchgate.net]
- 14. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.library.doc.gov [search.library.doc.gov]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dermal Absorption of Linalyl Propionate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093896#dermal-absorption-of-linalyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com